molecular formula C17H13Br B13132305 9-Bromo-10-cyclopropylanthracene CAS No. 127570-69-8

9-Bromo-10-cyclopropylanthracene

Cat. No.: B13132305
CAS No.: 127570-69-8
M. Wt: 297.2 g/mol
InChI Key: JYMAGMBIJQKAFE-UHFFFAOYSA-N
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Description

9-Bromo-10-cyclopropylanthracene is an organic compound that belongs to the class of anthracene derivatives Anthracene derivatives are known for their applications in organic electronics, photophysics, and as intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-10-cyclopropylanthracene typically involves the bromination of 9-cyclopropylanthracene. One common method involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 9th position.

Another method involves the use of 9,10-dibromoanthracene as a starting material. The dibromo compound is subjected to a cyclopropylation reaction using cyclopropylmagnesium bromide or cyclopropyl lithium in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyclopropylation reactions. The choice of reagents and catalysts, as well as reaction conditions, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

9-Bromo-10-cyclopropylanthracene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9-Bromo-10-cyclopropylanthracene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Bromo-10-cyclopropylanthracene involves its interaction with various molecular targets. The bromine atom and cyclopropyl group influence the compound’s reactivity and interaction with other molecules. The compound can form radical cations under certain conditions, which can further react with nucleophiles or undergo ring-opening reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Bromo-10-cyclopropylanthracene is unique due to the presence of both a bromine atom and a cyclopropyl group, which impart distinct chemical and physical properties. These modifications enhance its utility in various scientific and industrial applications.

Properties

CAS No.

127570-69-8

Molecular Formula

C17H13Br

Molecular Weight

297.2 g/mol

IUPAC Name

9-bromo-10-cyclopropylanthracene

InChI

InChI=1S/C17H13Br/c18-17-14-7-3-1-5-12(14)16(11-9-10-11)13-6-2-4-8-15(13)17/h1-8,11H,9-10H2

InChI Key

JYMAGMBIJQKAFE-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C3C=CC=CC3=C(C4=CC=CC=C42)Br

Origin of Product

United States

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